molecular formula C22H24N2O4S B3007374 methyl 4-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate CAS No. 537687-41-5

methyl 4-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate

Cat. No. B3007374
CAS RN: 537687-41-5
M. Wt: 412.5
InChI Key: ACITYERTPXKPCO-UHFFFAOYSA-N
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Description

The compound of interest, methyl 4-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate, is a pyrimidine derivative. Pyrimidine is a heterocyclic aromatic organic compound similar to pyridine and benzene. Pyrimidine derivatives are known for a wide range of biological activities, including antiviral, antimicrobial, and anticancer properties.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods, including acid-catalyzed cyclocondensation reactions and alkylation. For instance, sulfanylidene tetrahydropyrimidine derivatives have been synthesized using acid-catalyzed cyclocondensation reactions between thiourea, ethyl 3-oxobutanoate, and substituted benzaldehydes . Similarly, other pyrimidine derivatives have been prepared by alkylation of thioxo-dihydropyridines with methyl bromoacetate .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be analyzed using spectroscopic techniques such as FT-IR and FT-Raman, as well as computational methods like density functional theory (DFT). These analyses can provide insights into the equilibrium geometry, vibrational wave numbers, and stability of the molecule . Additionally, crystallography can be used to determine the conformation of the pyrimidine ring and the hydrogen bonding patterns that stabilize the structure .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including alkylation, cyclocondensation, and enzymatic hydrolysis. For example, the kinetic resolution of dihydropyridine derivatives can be catalyzed by lipases, leading to enantiomerically enriched products . The reactivity of different substituents on the pyrimidine ring can also be explored to synthesize compounds with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents on the pyrimidine ring. The presence of electron-donating or electron-withdrawing groups can affect the compound's optical and electronic properties, including its nonlinear optical behavior and molecular electrostatic potential . These properties are crucial for understanding the interaction of pyrimidine derivatives with biological targets and their potential as chemotherapeutic agents.

Scientific Research Applications

Liquid Crystal Properties

Synthesis and Liquid Crystal Properties of Aryl Esters of Laterally Substituted 5-Pyrimidinecarboxylic Acids : This study explores the synthesis of compounds similar to the given chemical, focusing on their liquid crystal properties. It was discovered that compounds containing methyl and methoxy groups in the lateral position exhibit nematic liquid crystal behaviors with a mesophase range of 30-50°C, whereas derivatives with hydroxy groups show smectic liquid crystal properties. The study highlights the potential of these compounds in liquid crystal display technologies and materials science (Mikhaleva, 2003).

Cytotoxic Activity

Synthesis, crystal structure, and cytotoxic activity of novel 5-methyl-4-thiopyrimidine derivatives : This research presents the synthesis and analysis of 4-thiopyrimidine derivatives, including compounds structurally related to the one of interest. The study evaluates their cytotoxic activity against various human cancer cell lines, offering insights into their potential as chemotherapeutic agents. The presence of certain groups in these compounds significantly influences their cytotoxicity, indicating a path for developing new anticancer drugs (Stolarczyk et al., 2018).

Corrosion Inhibition

Pyrimidine-2-thione derivatives as corrosion inhibitors for mild steel in acidic environments : This study investigates pyrimidine-2-thione derivatives, closely related to the compound , for their ability to inhibit corrosion of mild steel in sulfuric acid. The findings demonstrate that these compounds effectively prevent corrosion, suggesting applications in materials protection and industrial processes (Soltani et al., 2015).

Mechanism of Action

If the compound is a drug or biologically active molecule, the mechanism of action would involve how the compound interacts with biological systems .

Safety and Hazards

This involves looking at the compound’s toxicity, flammability, and other hazards. Material Safety Data Sheets (MSDS) are often used as a source of this information .

Future Directions

This involves discussing potential future research directions. For a novel compound, this could involve potential applications, further studies to fully elucidate the compound’s properties, or modifications to the compound’s structure to enhance its properties .

properties

IUPAC Name

methyl 4-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4S/c1-13-5-7-15(8-6-13)12-28-17-10-9-16(11-18(17)26-3)20-19(21(25)27-4)14(2)23-22(29)24-20/h5-11,20H,12H2,1-4H3,(H2,23,24,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACITYERTPXKPCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C3C(=C(NC(=S)N3)C)C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate

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